molecular formula C13H12N4O2S B1466140 5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-amine CAS No. 1201187-46-3

5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-amine

Cat. No.: B1466140
CAS No.: 1201187-46-3
M. Wt: 288.33 g/mol
InChI Key: JICQDRBUYWXGIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-amine is a chemical compound . It is often used as an organic synthesis intermediate and pharmaceutical intermediate .


Synthesis Analysis

The synthesis of pyrrolopyrazine derivatives, including this compound, involves various methods such as cyclization, ring annulation, cycloaddition, and direct C-H arylation .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrrole ring and a pyrazine ring .


Chemical Reactions Analysis

The chemical reactions involving this compound are not clearly recognized .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not clearly recognized .

Scientific Research Applications

Peptidomimetics Synthesis

5H-Pyrrolo[2,3-b]pyrazine-based peptidomimetics have been synthesized from 5-imino-5H-pyrrolo[2,3-b]pyrazin-7-amine, with applications in designing molecules that mimic peptide structures and functions. This synthesis starts from 5-imino-5H-pyrrolo[2,3-b]pyrazin-7-amine, showing potential in the field of drug design and development (Biitseva et al., 2015).

Organic Optoelectronic Materials

Dipyrrolopyrazine derivatives, involving pyrrolo[2,3-b]pyrazine structures, have been synthesized for use in organic optoelectronic materials. These derivatives demonstrate significant potential in applications like light-emitting diodes and solar cells, due to their advantageous optical and thermal properties (Meti et al., 2017).

Novel Heterocyclic Systems

Research on the interaction of pyrazinedicarbonitriles with nucleophilic reagents, including compounds related to 5H-pyrrolo[2,3-b]pyrazine, has led to the formation of new heterocyclic systems. These systems could be valuable in the development of new pharmaceuticals and materials (Volovenko & Dubinina, 2002).

Catalysis in Synthesis

Gold and palladium catalysis have been employed in the synthesis of pyrrolo[2,3-b]pyrazines, showcasing their potential in facilitating complex chemical reactions, which is crucial for pharmaceutical synthesis and material science (Gala et al., 2014); (Hopkins & Collar, 2004).

Cyclisation Studies

Studies on thermal cyclisation of pyrazinylhydrazones to form 5H-pyrrolo[2,3-b]pyrazines have contributed to understanding cyclisation mechanisms in organic chemistry, which is fundamental in the synthesis of various organic compounds (Clark et al., 1976).

Safety and Hazards

The safety and hazards of 5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-amine are not clearly recognized .

Future Directions

Pyrrolopyrazine derivatives, including 5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-amine, are attractive scaffolds for drug discovery research . The synthetic methods and biological activities of pyrrolopyrazine derivatives will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases .

Properties

IUPAC Name

5-(4-methylphenyl)sulfonylpyrrolo[2,3-b]pyrazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O2S/c1-9-2-4-10(5-3-9)20(18,19)17-7-6-11-13(17)15-8-12(14)16-11/h2-8H,1H3,(H2,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JICQDRBUYWXGIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=NC(=CN=C32)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of tert-butyl 5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-ylcarbamate (12.35 g, 31.8 mmol, Example #3 Step E) in THF (35 mL) was added H3PO4 (20.16 mL, 350 mmol). The reaction mixture was heated to about 65° C. After about 90 min, the reaction mixture was cooled to about 0° C. and a solution of K3PO4 (29.0 mL, 350 mmol) in water (100 mL) was added. A white precipitate was removed by filtration. The organic layer was separated, dried over anhydrous MgSO4, and concd in vacuo to provide crude 5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-amine (8.58 g, 94%) as a tan solid: LC/MS (Table 1, Method a) Rt=1.85 min; MS m/z: 289 (M+H)+.
Quantity
12.35 g
Type
reactant
Reaction Step One
Name
Quantity
20.16 mL
Type
reactant
Reaction Step One
Name
Quantity
35 mL
Type
solvent
Reaction Step One
Name
K3PO4
Quantity
29 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-amine
Reactant of Route 2
5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-amine
Reactant of Route 3
5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-amine
Reactant of Route 4
Reactant of Route 4
5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-amine
Reactant of Route 5
Reactant of Route 5
5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-amine
Reactant of Route 6
5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.